molecular formula C20H12ClNOS B327362 10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene

10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene

Cat. No.: B327362
M. Wt: 349.8 g/mol
InChI Key: UNYDMQPBOXZNCS-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound with a molecular formula of C20H12ClNOS.

Preparation Methods

The synthesis of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a naphthoquinoline derivative with a thiophene ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthoquinoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, the compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline lies in its specific combination of a naphthoquinoline core with a thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12ClNOS

Molecular Weight

349.8 g/mol

IUPAC Name

10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12ClNOS/c1-23-12-7-8-15-14(10-12)18-17-13-5-3-2-4-11(13)6-9-16(17)24-19(18)20(21)22-15/h2-10H,1H3

InChI Key

UNYDMQPBOXZNCS-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)Cl

Origin of Product

United States

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